molecular formula C14H10F3NO3 B8150799 2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150799
M. Wt: 297.23 g/mol
InChI Key: SJTUFTIPDBIBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

These reagents have been developed to make CF3O-containing compounds more accessible and are used in combination with transition-metal catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

Uniqueness

2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)11-6-3-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTUFTIPDBIBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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